REACTION_SMILES
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[C:23](=[O:24])([O-:25])[OH:26].[CH2:5]([CH3:6])[N:7]([c:8]1[c:9]([N+:18]([O-:19])=[O:20])[cH:10][c:11]([C:14]([F:15])([F:16])[F:17])[cH:12][cH:13]1)[CH2:21][CH3:22].[CH3:28][OH:29].[ClH:1].[Na+:27].[Sn:2]([Cl:3])[Cl:4]>>[CH2:5]([CH3:6])[N:7]([c:8]1[c:9]([NH2:18])[cH:10][c:11]([C:14]([F:15])([F:16])[F:17])[cH:12][cH:13]1)[CH2:21][CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)c1ccc(C(F)(F)F)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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|
Type
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product
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Smiles
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CCN(CC)c1ccc(C(F)(F)F)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |